6-(4-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(4-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrido[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-(2-methylpropoxy) group: This step may involve nucleophilic substitution reactions using 2-methylpropyl halides.
Introduction of the 6-(4-Fluorophenyl) group: This can be done through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine
- 6-(4-Methylphenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine
Uniqueness
The presence of the 4-fluorophenyl group in 6-(4-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine may confer unique properties, such as increased binding affinity to certain biological targets or enhanced metabolic stability.
Properties
CAS No. |
897362-37-7 |
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Molecular Formula |
C17H17FN4O |
Molecular Weight |
312.34 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H17FN4O/c1-10(2)9-23-16-15-14(21-17(19)22-16)8-7-13(20-15)11-3-5-12(18)6-4-11/h3-8,10H,9H2,1-2H3,(H2,19,21,22) |
InChI Key |
RXJLSKCNLUYGKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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